molecular formula C13H18O2 B590962 2-Phenyl-5-propyl-1,3-dioxane CAS No. 139396-08-0

2-Phenyl-5-propyl-1,3-dioxane

Cat. No.: B590962
CAS No.: 139396-08-0
M. Wt: 206.285
InChI Key: GXARQSKXDXFENY-UHFFFAOYSA-N
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Description

2-Phenyl-5-propyl-1,3-dioxane is a 1,3-dioxane derivative featuring a phenyl group at position 2 and a propyl chain at position 5. This compound belongs to a class of heterocyclic molecules with applications in materials science, particularly in liquid crystal technology, due to its rigid aromatic core and flexible alkyl chains.

Properties

IUPAC Name

2-phenyl-5-propyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-6-11-9-14-13(15-10-11)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXARQSKXDXFENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(OC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-5-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of 2-Phenyl-5-propyl-1,3-dioxane typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of water are crucial for high yields. Industrial methods may also employ molecular sieves or orthoesters for effective water removal .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-propyl-1,3-dioxane involves its stability as an acetal. The compound can protect carbonyl groups from nucleophilic attack, allowing selective reactions on other parts of the molecule. The stability of the acetal group is due to the resonance stabilization and the electron-withdrawing effects of the oxygen atoms .

Comparison with Similar Compounds

Substituent Effects on Mesophase Behavior

The mesophase behavior of 1,3-dioxane derivatives is highly dependent on substituent polarity and alkyl chain length. For instance:

Compound Name Substituents (Position) CAS No./ID Mesophase Transition (°C) Reference
trans-2-(4-Cyanophenyl)-5-propyl-1,3-dioxane 2-(4-CNPh), 5-propyl ST00693 Cr 58 → N 43 → I
trans-2-(4-Cyanophenyl)-5-butyl-1,3-dioxane 2-(4-CNPh), 5-butyl ST00694 Cr 42 → N 36 → I
trans-2-(4-Cyanophenyl)-5-pentyl-1,3-dioxane 2-(4-CNPh), 5-pentyl ST00695 Cr 56 → N 49 → I

Key Observations :

  • Phenyl vs. Cyanophenyl: Replacing the phenyl group in 2-Phenyl-5-propyl-1,3-dioxane with a 4-cyanophenyl group (as in ST00693) introduces a polar cyano substituent, increasing molecular dipole moments and enhancing intermolecular interactions. This elevates transition temperatures (e.g., Cr→N at 58°C for ST00693) compared to non-polar phenyl analogs .
  • Alkyl Chain Length : Longer alkyl chains (e.g., butyl in ST00694) reduce transition temperatures (Cr→N at 42°C), likely due to increased conformational flexibility disrupting crystalline packing .

Influence of Substitution Pattern

Example 1 : 5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane (CAS 6316-48-9)

  • Substituents : Phenethyl (position 2), propyl (position 4), ethyl (position 5).
  • However, mesophase data is unreported .

Example 2 : cis-2-Isopropyl-5-methoxy-1,3-dioxane (CAS 28808-16-4)

  • Substituents : Isopropyl (position 2), methoxy (position 5).
  • Properties : The methoxy group enhances polarity, increasing solubility in polar solvents. The cis-configuration may lower symmetry, reducing mesophase stability compared to trans-isomers .

Stereochemical Considerations

  • Cis vs. Trans Isomerism : highlights compounds like cis-2-isopropyl-5-methoxy-1,3-dioxane (CAS 28808-16-4) and its trans-analog (CAS 36094-12-9). Trans-isomers generally exhibit higher thermal stability due to reduced steric strain, a critical factor in liquid crystal applications .

Biological Activity

2-Phenyl-5-propyl-1,3-dioxane is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

2-Phenyl-5-propyl-1,3-dioxane features a six-membered dioxane ring with two oxygen atoms and a phenyl group attached to one carbon and a propyl group on another. Its molecular formula is C13H18O2C_{13}H_{18}O_2 with a molecular weight of approximately 218.28 g/mol .

The biological activity of 2-Phenyl-5-propyl-1,3-dioxane is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to influence enzyme-substrate interactions, potentially modulating biochemical pathways critical in cellular processes .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : Its structural characteristics enable binding to receptors, influencing signal transduction pathways.

Biological Activities

The biological activities of 2-Phenyl-5-propyl-1,3-dioxane have been explored in several research contexts:

Anticancer Activity

Research indicates that compounds similar to 2-Phenyl-5-propyl-1,3-dioxane exhibit significant cytotoxicity against various cancer cell lines. This suggests potential applications in cancer therapy .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes enhances its efficacy as a preservative in cosmetic formulations .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Phenyl-5-propyl-1,3-dioxane, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-Methyl-2-phenyldioxaneC12H14O2C_{12}H_{14}O_2Lacks propyl substituent; simpler structure
5-Methyl-2-(phenylethyl)-5-propyl-1,3-dioxaneC16H22O2C_{16}H_{22}O_2Features an ethyl instead of a propyl group
5-Methyl-2-(4-chlorophenyl)-5-propyl-1,3-dioxaneC14H19ClO2C_{14}H_{19}ClO_2Contains a chlorine substituent on the phenyl group

Case Studies

  • Anticancer Research : A study investigating the cytotoxic effects of dioxane derivatives found that 2-Phenyl-5-propyl-1,3-dioxane exhibited significant inhibition of growth in specific cancer cell lines compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various dioxanes, 2-Phenyl-5-propyl-1,3-dioxane demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential use as a natural preservative in cosmetic formulations .

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